Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-
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Overview
Description
Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-, is a synthetic amino acid derivative. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is primarily used in scientific research and industrial applications due to its distinctive structural features and reactivity.
Preparation Methods
The synthesis of Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to remove the protective Cbz group, yielding the free amino acid.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: It is investigated for its potential therapeutic applications, including drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- can be compared with other similar compounds, such as:
3,3,3-Trifluoro-DL-alanine: Lacks the phenylmethoxycarbonyl protective group, making it less versatile in certain synthetic applications.
3,3,3-Trifluoro-2-methylalanine: Similar structure but without the protective group, leading to different reactivity and applications.
N-[(Benzyloxy)carbonyl]-3,3,3-trifluoroalanine: Another derivative with a different protective group, offering alternative synthetic routes and reactivity
This compound’s unique combination of a trifluoromethyl group and a phenylmethoxycarbonyl protective group makes it a valuable asset in various fields of research and industry.
Properties
Molecular Formula |
C12H12F3NO4 |
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Molecular Weight |
291.22 g/mol |
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
RYJHDHKGSWTBEV-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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